Cas no 2126178-69-4 (1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one)
1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one
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- Inchi: 1S/C9H14N2O2/c1-5(2)11-6(3)9(13)8(10-11)7(4)12/h5,13H,1-4H3
- InChI Key: KGDOGTQPNHYCOA-UHFFFAOYSA-N
- SMILES: C(C1C(O)=C(C)N(C(C)C)N=1)(=O)C
1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-383929-0.05g |
1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one |
2126178-69-4 | 95% | 0.05g |
$347.0 | 2024-06-05 | |
| Enamine | EN300-383929-0.1g |
1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one |
2126178-69-4 | 95% | 0.1g |
$518.0 | 2024-06-05 | |
| Enamine | EN300-383929-0.25g |
1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one |
2126178-69-4 | 95% | 0.25g |
$743.0 | 2024-06-05 | |
| Enamine | EN300-383929-0.5g |
1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one |
2126178-69-4 | 95% | 0.5g |
$1170.0 | 2024-06-05 | |
| Enamine | EN300-383929-1.0g |
1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one |
2126178-69-4 | 95% | 1.0g |
$1500.0 | 2024-06-05 | |
| Enamine | EN300-383929-2.5g |
1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one |
2126178-69-4 | 95% | 2.5g |
$2940.0 | 2024-06-05 | |
| Enamine | EN300-383929-5.0g |
1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one |
2126178-69-4 | 95% | 5.0g |
$4349.0 | 2024-06-05 | |
| Enamine | EN300-383929-10.0g |
1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one |
2126178-69-4 | 95% | 10.0g |
$6450.0 | 2024-06-05 | |
| 1PlusChem | 1P01E8K6-50mg |
1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one |
2126178-69-4 | 95% | 50mg |
$491.00 | 2023-12-19 | |
| 1PlusChem | 1P01E8K6-100mg |
1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one |
2126178-69-4 | 95% | 100mg |
$703.00 | 2023-12-19 |
1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one
Introduction to 1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one (CAS No. 2126178-69-4)
1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic ketone, characterized by its pyrazole core and functionalized side chains, exhibits a unique combination of chemical properties that make it a promising candidate for further exploration in drug discovery. The compound’s molecular formula and CAS number, 2126178-69-4, provide a precise identifier for researchers and chemists engaged in synthetic and biological studies.
The molecular structure of 1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one consists of a pyrazole ring substituted with a hydroxymethyl group at the 4-position, a methyl group at the 5-position, and an isobutyl group at the 1-position. This arrangement creates a multifunctional scaffold that can interact with various biological targets. The presence of both hydroxyl and carbonyl functionalities further enhances its potential as a pharmacophore, enabling diverse chemical modifications and bioactivities.
In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazoles are known for their role as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The specific substitution pattern in 1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one contributes to its unique reactivity and biological profile. Researchers have been exploring its potential as an intermediate in the synthesis of more complex molecules with therapeutic applications.
One of the most compelling aspects of this compound is its potential as a precursor in the development of novel drugs. The pyrazole core is a well-documented pharmacophore found in numerous bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. The hydroxymethyl and methyl substituents on the pyrazole ring may contribute to interactions with biological targets such as enzymes and receptors, making this compound a valuable asset in medicinal chemistry libraries.
Recent studies have highlighted the importance of functionalized pyrazoles in drug discovery. For instance, derivatives of pyrazole have been investigated for their antimicrobial properties, with some showing promising activity against resistant bacterial strains. The structural features of 1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one suggest that it could be modified to enhance its bioactivity against specific pathogens or diseases.
The synthesis of 1-[4-hydroxy-5-methyl-1-(propan-2-y)-lH-pyrazol-l-yI]ethan-l-one (CAS No. 2126178_69_4) involves multi-step organic reactions that showcase the versatility of modern synthetic methodologies. The preparation typically starts from readily available pyrazole derivatives, which are then functionalized through nucleophilic substitution, alkylation, and oxidation reactions. These synthetic routes highlight the compound’s accessibility and potential for further derivatization.
In addition to its synthetic appeal, l_[4-hydroxy_5_methyl-l_(propan_2_yI)_lH-pyrazol_3_yI]ethan-l_one has been studied for its physicochemical properties. These include solubility, melting point, and stability under various conditions, which are critical factors in drug formulation and delivery. Understanding these properties helps researchers optimize the compound’s use in pharmaceutical applications.
The growing body of research on pyrazole derivatives underscores their significance in medicinal chemistry. l_[4-Hydroxy_5_methyl-l_(propan_2_yI)_lH-pyrazol_3_yI]ethan-l_one is no exception and represents a valuable building block for future drug development. Its unique structure and functional groups make it a versatile candidate for further investigation into potential therapeutic applications.
As research continues to uncover new biological activities and synthetic possibilities for pyrazole-based compounds, l_[4-hydroxy_5_methyl-l_(propan_2_yI)_lH-pyrazol_3_yI]ethan-l_one (CAS No. 2126178_69_4) is poised to play a significant role in the next generation of pharmaceutical innovations. Its combination of structural complexity and functional diversity positions it as a key molecule in ongoing efforts to develop novel treatments for various diseases.
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